molecular formula C9H18ClN B2647974 (3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride CAS No. 2418593-84-5

(3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride

Cat. No.: B2647974
CAS No.: 2418593-84-5
M. Wt: 175.7
InChI Key: SZLZGZORXVOEOQ-QRPNPIFTSA-N
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Description

(3S)-3-Methyl-2-azaspiro[44]nonane;hydrochloride is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride typically involves multi-step organic synthesis techniques. One common method includes the use of a spirocyclization reaction, where a suitable precursor undergoes cyclization to form the spirocyclic core. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to modify the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

(3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Methyl-2-azaspiro[4.4]nonane: The parent compound without the hydrochloride group.

    2-Azaspiro[4.4]nonane: A similar spirocyclic compound with different substituents.

    3-Methyl-2-azaspiro[4.5]decane: A compound with a similar structure but a different ring size.

Uniqueness

(3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3S)-3-methyl-2-azaspiro[4.4]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-8-6-9(7-10-8)4-2-3-5-9;/h8,10H,2-7H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLZGZORXVOEOQ-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCCC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2(CCCC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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